2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Description
Propriétés
IUPAC Name |
oxan-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c19-18(20,21)15-2-1-3-16(22-15)26-12-13-4-8-23(9-5-13)17(24)14-6-10-25-11-7-14/h1-3,13-14H,4-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFWOECWMRFLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine, identified by its CAS number 2201390-21-6, is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a pyridine ring, and an oxane moiety, contributing to its unique pharmacological profile. Its molecular formula is with a molecular weight of 372.4 g/mol. The trifluoromethyl group enhances the compound's binding affinity to biological targets, making it significant in drug design.
The precise mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. It may function as either an inhibitor or activator based on the context of use. The trifluoromethyl group is known to improve the stability and potency of the compound against various biological targets.
Biological Activities
Research has indicated that compounds similar to 2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine exhibit a range of biological activities, including:
- Antitumor Activity : Many piperidine derivatives show significant inhibitory effects against cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a variety of pathogens, suggesting potential therapeutic applications in infectious diseases.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study involving various piperidine derivatives, including those similar to our compound, researchers evaluated their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that specific substitutions on the piperidine ring enhanced cytotoxicity and induced apoptosis more effectively than standard treatments like doxorubicin. The combination of these compounds with traditional chemotherapeutics demonstrated a synergistic effect, highlighting their potential as adjunct therapies in cancer treatment .
Case Study: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of piperidine derivatives in animal models. The compounds significantly lowered levels of pro-inflammatory cytokines and demonstrated improved outcomes in models of acute inflammation. This suggests that structural modifications could lead to new anti-inflammatory agents .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on shared motifs: pyridine/heterocyclic cores , trifluoromethyl groups , and piperidine/oxane derivatives . Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The trifluoromethyl group increases logP (~3.5 for the target compound), favoring membrane permeability but risking off-target binding. Analogs with polar groups (e.g., sulfonamide in ) exhibit lower logP (~2.5–3.0), improving solubility.
- Metabolic Stability: The oxane-4-carbonyl group in the target compound likely reduces oxidative metabolism compared to non-carbonyl analogs (e.g., 1-(piperidin-4-yl)benzimidazole derivatives ).
- Molecular Weight: The target compound (estimated MW ~430–450 Da) is smaller than Goxalapladib (718.80 Da), suggesting better oral bioavailability .
Q & A
Q. What synthetic strategies are employed for preparing 2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine?
The compound is synthesized via multi-step organic reactions, including:
- Piperidine functionalization : Coupling of piperidin-4-ylmethanol with oxane-4-carbonyl chloride under Schotten-Baumann conditions.
- Etherification : Reaction of the intermediate with 2-chloro-6-(trifluoromethyl)pyridine using NaH as a base in anhydrous THF.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Reaction yields typically range from 40–60% .
Q. How is structural validation performed for this compound?
Key analytical methods include:
- NMR spectroscopy : 1H and 13C NMR confirm the piperidine-oxane connectivity and trifluoromethyl group positioning. 19F NMR verifies CF3 substitution at C6 of the pyridine ring.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ at 373.142 matches theoretical 373.141).
- X-ray crystallography : Resolves stereochemistry of the oxane-piperidine junction in crystalline forms .
Q. What solubility challenges exist, and how are they addressed?
The trifluoromethyl group and hydrophobic piperidine-oxane system limit aqueous solubility (<0.1 mg/mL in PBS). Methodological solutions:
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays.
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the piperidine nitrogen while monitoring target affinity .
Advanced Research Questions
Q. How can discrepancies in reported biological targets (e.g., mGluR2 vs. S1P2) be resolved?
Conflicting target data require orthogonal validation:
Q. What structure-activity relationship (SAR) insights guide optimization for CNS penetration?
Key SAR findings:
Q. How do metabolic stability studies inform lead optimization?
In vitro hepatocyte assays reveal:
- Primary metabolites : Oxane ring hydroxylation (CYP3A4-mediated) and piperidine N-dealkylation.
- Strategies : Introduce electron-withdrawing groups on oxane to slow oxidation. Replace labile methylene groups with cyclopropyl moieties .
Q. What experimental controls mitigate off-target effects in neuroprotection assays?
- Pharmacological controls : Co-administer target-specific antagonists (e.g., LY341495 for mGluR2).
- Cell viability normalization : Use rotenone/MPTP-induced toxicity models to distinguish neuroprotection from general cytoprotection.
- Concentration bracketing : Test 0.1–100 μM doses to exclude non-specific effects at high concentrations .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on pro-survival vs. apoptotic effects in neuronal models?
Discrepancies arise from:
- Cell-type specificity : Primary neurons show pro-survival effects at 1–10 nM (mGluR2-mediated), while glioblastoma lines exhibit apoptosis at >10 μM (off-target kinase inhibition).
- Experimental design : Use isogenic cell pairs (e.g., mGluR2+/+ vs. −/−) and monitor exposure duration.
- Metabolite interference : Quantify intracellular parent compound vs. bioactive metabolites via LC-MS .
Methodological Recommendations
- Target validation : Combine CRISPR/Cas9 knockout with proteomics (thermal shift assays) to confirm direct binding .
- In vivo dosing : For rodent studies, administer 3–10 mg/kg (IV) with PK monitoring to maintain plasma concentrations >10× IC50 for 6–8 hours .
- Data reproducibility : Use Lot-to-lort purity verification (HPLC-UV) and standardized assay conditions (e.g., 37°C, 5% CO2 for cell-based assays) .
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